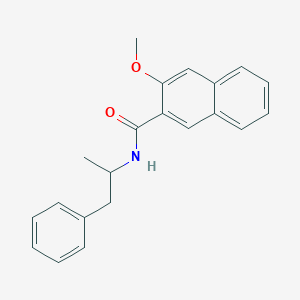![molecular formula C25H24N2O3 B11508909 12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11508909.png)
12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the aromatic core: The 2,4-dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Cyclization: The formation of the hexahydro-1,10-diazatetra-phen-6-one ring system is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Preliminary studies suggest that they may have activity against certain types of cancer cells and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: This compound shares the 2,4-dimethoxyphenyl group but lacks the hexahydro-1,10-diazatetra-phen-6-one ring system.
2,4-Dimethoxyacetophenone: Similar in having the 2,4-dimethoxyphenyl group but differs in the presence of an acetyl group instead of the diazatetra-phen-6-one ring.
Uniqueness
The uniqueness of 5-(2,4-Dimethoxyphenyl)-2-methyl-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one lies in its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
12-(2,4-dimethoxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H24N2O3/c1-14-7-9-16-18(26-14)11-12-20-23(16)24(25-19(27-20)5-4-6-21(25)28)17-10-8-15(29-2)13-22(17)30-3/h7-13,24,27H,4-6H2,1-3H3 |
InChI Key |
NHSZDZJECDSBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=C(C=C(C=C5)OC)OC)C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{3-[2-(adamantan-1-YL)ethyl]-4-{[(4-methoxyphenyl)carbamoyl]methyl}-5-oxo-2-sulfanylideneimidazolidin-1-YL}benzoate](/img/structure/B11508833.png)
![N-[2-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11508835.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11508840.png)
![2-[(2-hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11508844.png)
![2-phenyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11508851.png)

![1-{5',5',9A,11A-Tetramethyl-hexadecahydrospiro[cyclopenta[A]phenanthrene-1,2'-[1,4]oxazolidin]-4'-YL}-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11508861.png)
![(2Z)-3-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11508872.png)
![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11508892.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pentyloxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11508905.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11508912.png)
![12-(2,5-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508914.png)

![ethyl 5-hydroxy-1-(3-methoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11508929.png)
